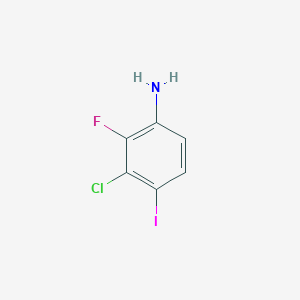

3-Chloro-2-fluoro-4-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJHECBUOCWQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293911 | |

| Record name | 3-Chloro-2-fluoro-4-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874840-61-6 | |

| Record name | 3-Chloro-2-fluoro-4-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874840-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-4-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Halogenated Anilines

To provide a valuable and structurally relevant resource, this guide will focus on a closely related and well-documented compound: 3-Chloro-4-fluoroaniline (CAS No. 367-21-5) . The data, protocols, and workflows presented for this analogue are illustrative of the characterization required for substituted anilines in a drug discovery and development context.

Executive Summary

Halogenated anilines are a critical class of chemical intermediates, widely utilized as foundational scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific placement of different halogen atoms on the aniline ring allows for precise control over the molecule's electronic properties, reactivity, and metabolic stability. This strategic functionalization is a key tool for medicinal chemists to fine-tune the pharmacological profiles of drug candidates.

This document provides a detailed overview of the known properties of 3-Chloro-4-fluoroaniline, including its chemical, physical, and spectral characteristics. It also outlines a common synthetic protocol and discusses the general role of related iodoanilines in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions that are pivotal for building molecular complexity.

Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for 3-Chloro-4-fluoroaniline.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 367-21-5 | |

| Molecular Formula | C₆H₅ClFN | |

| Molecular Weight | 145.56 g/mol | |

| Appearance | Beige Solid | |

| Melting Point | 42-44 °C | |

| Boiling Point | 227-228 °C | |

| Flash Point | 110 °C (closed cup) |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features / Peaks |

| ¹H NMR | Spectral data available, confirming the structure. |

| Mass Spec. | Molecular ion peak consistent with the molecular weight. |

| IR | Peaks corresponding to N-H, C-H (aromatic), C-F, and C-Cl bonds. |

Synthesis and Reactivity

The unique substitution pattern of multi-halogenated anilines offers distinct synthetic handles for chemists. In compounds containing both chloro and iodo substituents, the carbon-iodine bond is significantly more reactive, especially in cross-coupling reactions. This differential reactivity allows for selective functionalization at the iodo-position while leaving the chloro-position intact for subsequent transformations. The iodine atom serves as an excellent leaving group in foundational reactions like Suzuki, Heck, and Sonogashira couplings, which are instrumental in forming new carbon-carbon bonds.[2]

Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline

A prevalent method for synthesizing 3-Chloro-4-fluoroaniline is through the catalytic hydrogenation of its nitro precursor, 3-chloro-4-fluoronitrobenzene.[1]

Objective: To prepare 3-Chloro-4-fluoroaniline via the reduction of 3-chloro-4-fluoronitrobenzene.

Materials:

-

3-chloro-4-fluoronitrobenzene

-

1% Platinum on Carbon (Pt/C) catalyst

-

Hydrogen gas (H₂)

-

High-pressure reactor

Procedure:

-

A high-pressure reactor is charged with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The typical mass ratio of the starting material to the catalyst is between 200:1 and 400:1.[1]

-

The vessel is sealed and purged first with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to a pressure of 0.1-5 MPa.[1]

-

The reaction mixture is heated to a temperature between 50-100 °C and agitated for a period of 1-10 hours.[1]

-

Reaction completion is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented.

-

The reaction mixture is filtered while hot to remove the Pt/C catalyst.

-

The resulting crude product can be purified by distillation or rectification to yield pure 3-chloro-4-fluoroaniline (purity >99.5%).[1]

The following diagram illustrates the logical workflow for this synthetic process.

Applications in Drug Discovery and Materials Science

Aniline and its derivatives are foundational building blocks in medicinal chemistry. However, the aniline motif itself can sometimes be associated with metabolic instability or toxicity.[3] The introduction of halogens is a key strategy to mitigate these issues and modulate a compound's properties.

-

Fluorine: Often incorporated to block metabolic oxidation, increase binding affinity, and alter pKa.

-

Chlorine: Used to modulate lipophilicity and electronic properties.

-

Iodine: Serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.[2]

Iodoanilines are crucial intermediates in the synthesis of a wide range of molecules, including antifungal agents, neuroprotective drugs, and APIs for treating urogenital diseases.[4] Their utility also extends to materials science, where they are used to create functionalized nanomaterials and high-performance polymers.[2] The logical relationship for leveraging a di-halogenated aniline in synthesis is shown below.

Safety and Handling

As with all halogenated aromatic amines, 3-Chloro-4-fluoroaniline is classified as hazardous.

-

Hazard Classifications: Acutely toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or face shield, and respiratory protection (e.g., type P2 respirator cartridges) is mandatory.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid dust formation. Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.

Conclusion

While specific data on 3-Chloro-2-fluoro-4-iodoaniline remains elusive, the analysis of its close isomer, 3-Chloro-4-fluoroaniline, provides a clear framework for the characterization of such compounds. Halogenated anilines are of paramount importance in modern chemical synthesis, offering a tunable platform for creating complex and high-value molecules. The differential reactivity of various halogen substituents is a powerful tool for regioselective synthesis, enabling the efficient construction of novel drug candidates and materials. Any further investigation into the properties of this compound would require its de novo synthesis and subsequent experimental characterization.

References

A Technical Guide to 3-Chloro-2-fluoro-4-iodoaniline: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-4-iodoaniline, a halogenated aniline of interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific isomer, this document also includes relevant information on its isomers and general synthetic methodologies for haloanilines to provide a broader context for researchers.

Nomenclature and Structure

IUPAC Name: this compound

Chemical Structure:

(Note: A placeholder for the chemical structure image is used above. A proper 2D chemical structure drawing would be inserted here.)

The structure consists of an aniline core substituted with three different halogen atoms (chlorine, fluorine, and iodine) at specific positions on the benzene ring. The numbering of the substituents follows IUPAC nomenclature rules, prioritizing the principal functional group (the amino group).

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported. The following table summarizes available information for the target compound and its close isomers for comparative purposes.

| Property | This compound | 4-Chloro-3-fluoro-2-iodoaniline | 3-Chloro-4-iodoaniline | 2-Fluoro-4-iodoaniline[1][2][3] |

| CAS Number | 1823935-28-9 | 1018450-37-7 | 135050-44-1 | 29632-74-4[1][2] |

| Molecular Formula | C₆H₄ClFIN | C₆H₄ClFIN | C₆H₅ClIN[4] | C₆H₅FIN[1][2] |

| Molecular Weight | 271.46 g/mol | Not Available | 253.47 g/mol [4] | 237.01 g/mol [1][3] |

| Appearance | Not Available | Solid | Solid | Off-white to brown powder[3] |

| Melting Point | Not Available | Not Available | 65-70 °C[4] | 51-57 °C[3] |

| Boiling Point | Not Available | Not Available | Not Available | 259 °C[3] |

| Purity | Not Available | 97% | 97% | ≥98.0%[3] |

| Storage Temperature | Not Available | Refrigerator | 2-8°C[4] | Refrigerated[3] |

Synthesis and Experimental Protocols

General Strategies for Haloaniline Synthesis

The synthesis of polysubstituted anilines often involves a multi-step process that can include:

-

Nitration: Introduction of a nitro group, which can later be reduced to an amine.

-

Halogenation: Introduction of halogen atoms (Cl, F, I) onto the aromatic ring. The order of these steps is crucial to direct the regioselectivity.

-

Reduction: Conversion of the nitro group to an amino group, typically using reducing agents like iron powder in acidic medium or catalytic hydrogenation.[5]

-

Sandmeyer Reaction: Conversion of a primary aromatic amine to a diazonium salt, which can then be substituted with various functional groups, including halogens.

Potential Synthetic Pathway for this compound

A plausible synthetic route could start from a commercially available substituted aniline or nitrobenzene and introduce the remaining functional groups in a stepwise manner. For example, one could envision a synthesis starting from a chloro-fluoro-nitrobenzene precursor, followed by iodination and then reduction of the nitro group.

Example Experimental Protocol: Iodination of an Aniline Derivative

The following is a general procedure for the iodination of an aniline, which could be adapted for a precursor to this compound. This protocol is based on the synthesis of p-iodoaniline.[6]

Materials:

-

Aniline derivative (1.2 moles)

-

Sodium bicarbonate (1.8 moles)[6]

-

Iodine (1 mole), powdered[6]

-

Water

-

Mechanical stirrer

-

Ice

Procedure:

-

In a suitable beaker, a mixture of the aniline derivative (1.2 moles), sodium bicarbonate (1.8 moles), and 1 liter of water is prepared.[6]

-

The mixture is cooled to 12-15°C using an ice bath.[6]

-

With efficient mechanical stirring, powdered iodine (1 mole) is added in small portions over a period of 30 minutes.[6]

-

Stirring is continued for an additional 20-30 minutes until the color of free iodine has mostly disappeared.[6]

-

The resulting solid product is collected by filtration, washed, and dried.[6]

-

Purification can be achieved by recrystallization from a suitable solvent.[6]

Note: This is a generalized protocol and would require optimization for the specific substrate, including reaction time, temperature, and purification method.

Example Experimental Protocol: Reduction of a Nitroarene

The reduction of a nitro group to an amine is a common final step in the synthesis of anilines. The following protocol is based on the synthesis of 3-chloro-4-fluoroaniline.[5]

Materials:

-

3-chloro-4-fluoronitrobenzene

-

Reducing agent (e.g., iron powder)[5]

-

Ethanol and water (as solvent)[5]

-

Hydrochloric acid[5]

Procedure:

-

The nitroarene, reducing agent, and solvent are added to a reaction vessel.[5]

-

The mixture is heated to approximately 60°C with stirring.[5]

-

Hydrochloric acid is added, and the reaction temperature is maintained at 80-90°C.[5]

-

After the reaction is complete, the mixture is cooled.

-

The product is extracted with an organic solvent, and the solvent is removed after drying and filtration.[5]

-

The final product can be purified by distillation or recrystallization.[5]

Applications in Drug Development and Research

Substituted anilines are a critical class of intermediates in the pharmaceutical industry.[7] Their structural versatility allows them to be incorporated into a wide range of drug candidates.[8]

Anilines and their derivatives are known to interact with various biological targets.[8] However, the aniline motif can sometimes be associated with metabolic instability or toxicity.[8][9][10] Therefore, the synthesis of novel, highly substituted anilines like this compound is of great interest to medicinal chemists who can use these compounds to fine-tune the pharmacological properties of new drugs, potentially improving their efficacy, selectivity, and safety profiles.

Logical Relationships in Drug Discovery

The following diagram illustrates the central role of substituted anilines as building blocks in the drug discovery process.

Caption: Role of this compound in drug discovery.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental work is needed to fully characterize its properties and potential applications.

References

- 1. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 3. 2-Fluoro-4-iodoaniline CAS 29632-74-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3-Chloro-4-iodoaniline 97 135050-44-1 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 8. biopartner.co.uk [biopartner.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Electronic Effects of Halogens in Aromatic Amines: A Guide for Drug Discovery and Development

An in-depth technical guide on the electronic effects of halogens in aromatic amines for researchers, scientists, and drug development professionals.

Abstract

Halogenated aromatic amines are pivotal structural motifs in medicinal chemistry, offering a unique interplay of electronic effects that can be leveraged to fine-tune the pharmacological properties of drug candidates. Halogens exhibit a dual nature: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, yet they act as resonance electron-donors (+R effect) via their lone pairs. This guide provides an in-depth analysis of these competing effects, presenting quantitative data on their influence on the basicity (pKa) and reactivity of aromatic amines. We detail experimental protocols for quantifying these properties and utilize diagrams to illustrate the underlying principles governing their behavior in chemical reactions, offering a comprehensive resource for professionals in drug discovery and chemical synthesis.

Introduction: The Strategic Role of Halogenated Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials[1]. The introduction of halogen substituents onto the aromatic ring is a common and powerful strategy in drug design. Halogenation can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets[2][3][4]. Understanding the electronic influence of halogens is therefore critical for rational drug design. This guide will dissect the electronic effects of halogens on aromatic amines, providing the quantitative data and conceptual frameworks necessary for researchers to predict and manipulate molecular properties.

Core Concepts: The Duality of Halogen Electronic Effects

The net electronic effect of a halogen substituent on an aromatic ring is a balance between two opposing forces: the inductive effect and the resonance effect[5][6][7].

-

Inductive Effect (-I): Halogens are highly electronegative atoms. This inherent property causes them to withdraw electron density from the aromatic ring through the sigma (σ) bonds. This effect decreases the electron density on the ring and on the amino group, reducing its basicity. The strength of the inductive effect correlates with electronegativity: F > Cl > Br > I[5].

-

Resonance (Mesomeric) Effect (+R): The lone pair electrons on the halogen atom can be delocalized into the aromatic π-system[6][8]. This donation of electron density increases the electron density at the ortho and para positions of the ring. While this effect can partially counteract the inductive withdrawal, it is generally weaker for halogens compared to the inductive effect.

For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect, making them net deactivating groups in electrophilic aromatic substitution reactions[9][10][11].

References

- 1. nbinno.com [nbinno.com]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloro-2-fluoro-4-iodoaniline is a valuable synthetic intermediate in medicinal chemistry and materials science. Its trifunctionalized aromatic ring allows for selective, stepwise functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling at the highly reactive carbon-iodine bond of this compound, leaving the more stable carbon-chlorine bond intact for subsequent transformations.

The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl, which allows for the chemoselective coupling at the iodine position.[3] The presence of the free amine and the electronic nature of the fluorine and chlorine substituents can influence the reaction, but successful couplings of unprotected ortho-haloanilines have been well-documented with appropriate catalyst systems.[1]

Reaction Principle and Pathway

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates, highlighting modern and efficient methodologies such as biocatalysis and continuous flow chemistry. The information is intended to be a practical resource for laboratory and process development applications.

Application Note 1: Biocatalytic Synthesis of a Chiral Intermediate for Atorvastatin

Introduction: Atorvastatin, the active ingredient in Lipitor®, is a blockbuster drug for lowering cholesterol. A key structural feature is a chiral side chain, and its stereoselective synthesis is a critical aspect of the manufacturing process. This application note details a green, two-step enzymatic process for a key hydroxynitrile intermediate of Atorvastatin.[1][2][3][4][5][6] This biocatalytic approach offers high yield and enantioselectivity under mild reaction conditions, presenting a significant improvement over traditional chemical methods.

Overall Reaction Scheme:

-

Step 1: Biocatalytic Reduction: Ethyl-4-chloroacetoacetate is reduced to (S)-ethyl-4-chloro-3-hydroxybutyrate using a ketoreductase (KRED) with a cofactor regeneration system.

-

Step 2: Enzymatic Cyanation: The resulting chlorohydrin is converted to the corresponding hydroxynitrile by a halohydrin dehalogenase (HHDH).

Quantitative Data Summary:

| Parameter | Step 1: Biocatalytic Reduction | Step 2: Enzymatic Cyanation | Overall |

| Product | (S)-ethyl-4-chloro-3-hydroxybutyrate | Ethyl-(R)-4-cyano-3-hydroxybutyrate | - |

| Key Enzymes | Ketoreductase (KRED), Glucose Dehydrogenase (GDH) | Halohydrin Dehalogenase (HHDH) | - |

| Yield | 96% (isolated) | >95% (in situ) | ~91% |

| Enantiomeric Excess (e.e.) | >99.5% | >99% | >99% |

| Reaction Conditions | Ambient temperature, neutral pH | Ambient temperature, neutral pH | - |

| Environmental Factor (E-factor) | - | - | 5.8 (excluding process water) |

Experimental Protocols:

Step 1: Synthesis of (S)-ethyl-4-chloro-3-hydroxybutyrate

-

Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

-

Reagent Addition: Add D-glucose (for cofactor regeneration), NADP+, and the enzymes: ketoreductase (KRED) and glucose dehydrogenase (GDH).

-

Substrate Addition: Add ethyl-4-chloroacetoacetate to the reaction mixture.

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 25-30°C) with gentle agitation. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

-

Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography if required.

Step 2: Synthesis of Ethyl-(R)-4-cyano-3-hydroxybutyrate

-

Reaction Setup: In a separate reactor, prepare a buffered aqueous solution (pH 7.0).

-

Enzyme Addition: Add the halohydrin dehalogenase (HHDH) enzyme.

-

Reagent Addition: Add a source of cyanide (e.g., sodium cyanide or hydrocyanic acid) and the (S)-ethyl-4-chloro-3-hydroxybutyrate obtained from Step 1.

-

Reaction: Stir the mixture at ambient temperature. Monitor the conversion of the chlorohydrin to the hydroxynitrile.

-

Work-up and Isolation: Upon completion, extract the product with an organic solvent. The organic phase can be washed, dried, and concentrated to yield the final hydroxynitrile intermediate.

Biocatalytic Cascade Workflow:

Caption: Biocatalytic cascade for Atorvastatin intermediate synthesis.

Application Note 2: Continuous Flow Synthesis of a Key Sildenafil Intermediate

Introduction: Sildenafil, marketed as Viagra®, is a widely used medication for erectile dysfunction. Its synthesis involves the formation of a pyrazolopyrimidinone core.[7][8][9] Continuous flow chemistry offers significant advantages for the synthesis of this intermediate, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability.[10][11][12][13][14] This application note describes a multi-step continuous flow process for the synthesis of a key pyrazolopyrimidinone intermediate for Sildenafil.[15]

Overall Reaction Scheme:

This process integrates condensation, cyclization, sulfonation, and amination reactions in a continuous flow setup.

Quantitative Data Summary:

| Parameter | Value |

| Product | Sildenafil |

| Key Intermediate | Pyrazolopyrimidinone |

| Overall Yield | ~65% |

| Productivity | 5.7 g/day |

| Total Residence Time | 32.35 minutes |

| Key Technology | Sulphonated Graphene Oxide Catalyst |

Experimental Protocol:

-

Reagent Preparation: Prepare separate stock solutions of the starting materials (e.g., a diketoester and hydrazine derivative for the pyrazolopyrimidinone formation) in a suitable solvent (e.g., dichloromethane).

-

Flow Setup: Assemble a continuous flow reactor system consisting of syringe pumps, T-mixers, coiled reactors, and a back-pressure regulator. The reactor coils can be heated or cooled as required. A packed-bed reactor containing the sulphonated graphene oxide catalyst is used for the cyclization step.

-

Step 1: Condensation and Cyclization: Pump the reactant solutions through a T-mixer and into the heated reactor coil containing the catalyst to form the pyrazolopyrimidinone intermediate.

-

Step 2: In-situ Sulfonation: The output stream from the first reactor is mixed with a stream of a sulfonating agent (e.g., chlorosulfonic acid) in a second reactor.

-

Step 3: Quenching and Extraction: The sulfonated intermediate is then quenched with a basic solution and extracted in-line using a liquid-liquid separator.

-

Step 4: Amination: The organic phase containing the sulfonyl chloride is mixed with a solution of N-methylpiperazine in a final reactor to yield Sildenafil.

-

Collection: The final product stream is collected, and the solvent is removed to isolate the crude Sildenafil, which can be further purified by crystallization.

Continuous Flow Synthesis Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] A green-by-design biocatalytic process for atorvastatin intermediate | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 8. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 10. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]

- 13. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 14. scielo.br [scielo.br]

- 15. Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Selective Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures, quantitative data, and visual guides for performing selective cross-coupling reactions. The protocols focus on achieving regioselectivity, chemoselectivity, and stereoselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, respectively.

Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

This protocol describes the selective C-C bond formation at the C4 position of 2,4-dichloropyrimidines, a common scaffold in medicinal chemistry. The regioselectivity is influenced by the choice of catalyst, ligand, and reaction conditions. In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards oxidative addition of palladium.[1]

Quantitative Data

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-substituted product | Ref. |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 | [1] |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | [1] |

| 4 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 80 | 18 | 92 | [2] |

| 5 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 80 | 18 | 75 | [2] |

Experimental Protocol

Materials:

-

2,4-Dichloropyrimidine

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

Sodium carbonate (2 M aqueous solution, 2.0 equiv)

-

Dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Add dioxane (5 mL) to the flask.

-

Add the 2 M aqueous sodium carbonate solution (1.0 mL, 2.0 mmol).

-

The reaction mixture is then heated to 100 °C and stirred for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 2-chloro-4-arylpyrimidine.

Diagrams

Caption: Experimental workflow for regioselective Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][4]

Chemoselective Sonogashira Coupling of Aryl Iodides

This protocol details a nickel-catalyzed, copper-free Sonogashira coupling that demonstrates chemoselectivity for aryl iodides over aryl bromides. This method avoids the use of strong bases, allowing for good functional group tolerance.[5][6]

Quantitative Data

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Iodo-1,1'-biphenyl | Phenylacetylene | NiCl₂ (10) | 1,10-Phenanthroline (15) | KF | DMAc | 60 | 48 | 92 | [5] |

| 2 | 1-Bromo-4-iodobenzene | Phenylacetylene | NiCl₂ (10) | 1,10-Phenanthroline (15) | KF | DMAc | 60 | 48 | 85 (I-coupled) | [5] |

| 3 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | DIPA | THF | RT | 3 | 89 | [7] |

| 4 | 1-Bromo-4-iodobenzene | TMS-acetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | Toluene | RT | 24 | 95 (I-coupled) | [8] |

| 5 | 4-Bromoiodobenzene | 1-Heptyne | NiCl₂ (10) | 1,10-Phenanthroline (15) | KF | DMAc | 60 | 48 | 88 (I-coupled) | [5] |

Experimental Protocol

Materials:

-

Aryl iodide (e.g., 4-Iodo-1,1'-biphenyl)

-

Terminal alkyne (e.g., Phenylacetylene, 1.5 equiv)

-

Nickel(II) dichloride (10 mol%)

-

1,10-Phenanthroline (15 mol%)

-

Potassium fluoride (1.5 equiv)

-

Zinc powder (1.2 equiv)

-

N,N-Dimethylacetamide (DMAc), degassed

-

Nitrogen or Argon gas

-

Glovebox

Procedure:

-

Inside a nitrogen-filled glovebox, add nickel(II) dichloride (0.05 mmol) to a solution of 1,10-phenanthroline (0.075 mmol) in degassed DMAc (2.0 mL) in a 15 mL flask.

-

Stir the solution at 25 °C for 30 minutes.

-

To the mixture, successively add the aryl iodide (0.50 mmol), terminal alkyne (0.75 mmol), 4-cyanopyridine N-oxide (0.75 mmol), potassium fluoride (0.75 mmol), zinc powder (0.60 mmol), and additional DMAc (3.0 mL).

-

Seal the flask and stir the reaction mixture at 60 °C for 48 hours.

-

After cooling, pour the reaction mixture into water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Wash the combined organic extracts with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Diagrams

Caption: Experimental workflow for chemoselective Sonogashira coupling.

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.[7][9]

Stereoselective Buchwald-Hartwig Amination

This section outlines a protocol for the asymmetric Buchwald-Hartwig amination, a powerful method for the synthesis of chiral amines. The stereoselectivity is controlled by the use of a chiral phosphine ligand.[10][11]

Quantitative Data

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Chiral Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| 1 | 2-Bromotoluene | Aniline | Pd(OAc)₂ (2) | (R)-BINAP (3) | NaOtBu | Toluene | 80 | 18 | 95 | 92 | [12] |

| 2 | 1-Bromonaphthalene | Morpholine | Pd₂(dba)₃ (1) | (S)-PhanePhos (1.5) | Cs₂CO₃ | Toluene | 100 | 24 | 88 | 95 | [10] |

| 3 | 4-Chlorotoluene | sec-Butylamine | Pd(OAc)₂ (2) | (R)-DTBM-SEGPHOS (2.5) | K₃PO₄ | Dioxane | 100 | 16 | 78 | 97 | [10] |

| 4 | 2-Bromo-1,3-dimethylbenzene | Pyrrolidine | Pd(OAc)₂ (2) | (R)-BINAP (3) | NaOtBu | Toluene | 80 | 18 | 91 | 90 | [12] |

| 5 | 3-Bromopyridine | Benzylamine | Pd₂(dba)₃ (1) | (S)-PhanePhos (1.5) | Cs₂CO₃ | Toluene | 100 | 24 | 85 | 93 | [10] |

Experimental Protocol

Materials:

-

Aryl halide (e.g., 2-Bromotoluene)

-

Amine (e.g., Aniline, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

(R)-BINAP (3 mol%)

-

Sodium tert-butoxide (1.4 equiv)

-

Toluene, anhydrous

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and (R)-BINAP (0.03 mmol) under an inert atmosphere.

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes.

-

Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

The Schlenk tube is sealed and the reaction mixture is heated to 80 °C for 18 hours.

-

After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution (10 mL).

-

The mixture is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the chiral N-arylamine.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Diagrams

Caption: Experimental workflow for stereoselective Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination (L* = chiral ligand).[12]

References

- 1. mdpi.com [mdpi.com]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 3-Chloro-2-fluoro-4-iodoaniline as a Versatile Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-4-iodoaniline is a strategically substituted aromatic amine that serves as a valuable building block in modern organic synthesis. Its unique arrangement of halogen substituents on the aniline core provides orthogonal reactivity, enabling selective functionalization and the construction of complex molecular architectures. This trifunctional scaffold is of particular interest to medicinal chemists and materials scientists for the synthesis of novel kinase inhibitors, agrochemicals, and functional organic materials.

The presence of three distinct halogen atoms—chlorine, fluorine, and iodine—at specific positions on the aniline ring dictates its reactivity profile. The iodine atom, being the most labile among the halogens, is an excellent handle for transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The chlorine and fluorine atoms, in contrast, are more robust and can be retained or functionalized in subsequent synthetic steps. This differential reactivity allows for a modular and sequential approach to the synthesis of multi-substituted aniline derivatives.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₅ClFIN |

| Molecular Weight | 273.47 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 65-70 °C |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, THF) |

| CAS Number | 135050-44-1 |

Applications in Organic Synthesis

The primary application of this compound lies in its use as a versatile precursor for the synthesis of highly substituted aniline derivatives, which are key intermediates in the development of biologically active molecules, particularly kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The PI3K/Akt/mTOR signaling pathway is one such critical pathway that is frequently hyperactivated in various cancers.[1][3][4]

The aniline moiety of this compound can serve as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The substituents at the 2, 3, and 4-positions can be elaborated to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The selective functionalization of the C-I bond via cross-coupling reactions allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups at the 4-position, which can be tailored to target specific kinases.

Below is a general workflow illustrating the use of this compound in a drug discovery context.

Figure 1: Drug discovery workflow using this compound.

Experimental Protocols

The following are proposed experimental protocols for the Suzuki-Miyaura and Sonogashira coupling reactions of this compound. These protocols are based on established procedures for structurally similar substrates and should be optimized for specific coupling partners.

Proposed Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various aryl- and heteroarylboronic acids. The reaction selectively functionalizes the C-I bond.

Figure 2: General scheme for the Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume).

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Hypothetical Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-3-chloro-2-fluoroaniline | 4 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-chloro-2-fluoroaniline | 6 | 82 |

| 3 | 3-Pyridinylboronic acid | 4-(3-Pyridinyl)-3-chloro-2-fluoroaniline | 8 | 75 |

| 4 | 2-Thiopheneboronic acid | 4-(2-Thienyl)-3-chloro-2-fluoroaniline | 5 | 88 |

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual results may vary.

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.

Proposed Protocol 2: Sonogashira Coupling

This protocol outlines a general method for the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.

Figure 4: General scheme for the Sonogashira coupling.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed THF and triethylamine (e.g., in a 2:1 ratio, 6 mL total volume).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Hypothetical Quantitative Data for Sonogashira Coupling:

| Entry | Terminal Alkyne | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenylacetylene | 4-(Phenylethynyl)-3-chloro-2-fluoroaniline | 6 | 90 |

| 2 | Ethynyltrimethylsilane | 4-((Trimethylsilyl)ethynyl)-3-chloro-2-fluoroaniline | 4 | 92 |

| 3 | Propargyl alcohol | 3-(4-Amino-2-chloro-3-fluorophenyl)prop-2-yn-1-ol | 12 | 78 |

| 4 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-3-chloro-2-fluoroaniline | 8 | 85 |

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual results may vary.

Figure 5: Catalytic cycle of the Sonogashira coupling.

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many small molecule inhibitors targeting kinases in this pathway feature a substituted aniline core. The derivatives of this compound are well-suited for the synthesis of such inhibitors.

Figure 6: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its distinct halogen substitution pattern allows for selective, sequential functionalization, making it an ideal starting material for the construction of complex, multi-substituted anilines. The protocols and data presented herein, while based on established methodologies for similar compounds, provide a strong foundation for researchers to explore the utility of this building block in their own synthetic endeavors, particularly in the exciting and impactful field of kinase inhibitor development.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

An ### Application Notes and Protocols for the Analysis of Haloanilines by HPLC and NMR

Audience: Researchers, scientists, and drug development professionals.

Introduction

Haloanilines, a class of aromatic amines containing one or more halogen substituents, are important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. Due to their potential toxicity and persistence, sensitive and accurate analytical methods are required for their detection, quantification, and structural characterization. This document provides detailed application notes and experimental protocols for the analysis of haloanilines using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Application Note: Separation and Quantification of Haloanilines

High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing haloanilines, particularly due to its suitability for polar and thermolabile compounds, which can be challenging to analyze by gas chromatography without derivatization.[1] Reverse-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase to separate compounds based on their hydrophobicity.

1. Principle of Separation In RP-HPLC, haloanilines are separated based on their differential partitioning between the stationary phase and the mobile phase. The retention of different haloaniline isomers is influenced by the type, number, and position of the halogen substituent on the aniline ring. Generally, increasing the hydrophobicity (e.g., from chloro- to bromo-aniline) or decreasing the polarity of the mobile phase will result in longer retention times.

2. Instrumentation A standard HPLC system is required, comprising:

-

A solvent delivery system (pump)

-

An autosampler or manual injector

-

A column oven for temperature control

-

A stationary phase column (e.g., C18, RP-Amide)

-

A detector, most commonly a UV-Vis or Photodiode Array (PDA) detector set to a wavelength where anilines absorb strongly (e.g., 238-254 nm).[2][3][4]

-

A data acquisition and processing system.

3. Sample Preparation Proper sample preparation is critical to remove interfering matrix components and concentrate the analytes.[5]

-

Aqueous Samples (e.g., Wastewater): Extraction can be performed using a separatory funnel with a solvent like methylene chloride at an adjusted pH (>11).[2][6] Solid-Phase Extraction (SPE) is also a highly effective and automatable alternative for pre-concentration.[1]

-

Solid Samples (e.g., Potato Extracts): Analytes can be extracted using techniques like Soxhlet extraction with an appropriate solvent.[7]

-

General Preparation: All extracts should be filtered through a 0.2 or 0.45 µm membrane filter before injection to prevent column clogging.[8]

Quantitative Data Summary: HPLC Conditions

The following table summarizes chromatographic conditions used for the separation of various anilines, including haloanilines.

| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (UV) | Temperature (°C) | Reference |

| 4-Chloroaniline | HALO C18, 4.6 x 50 mm | 60% 0.02 M Sodium Phosphate (pH 7.0) / 40% Acetonitrile | 2.0 | 254 nm | 25 | [3] |

| Aniline Homologs | Discovery® C18, 15 cm x 4.6 mm, 5 µm | 60% Methanol / 40% Water | 1.0 | 254 nm | 30 | |

| 3-Chloroaniline | Phenomenex ODS-2, 250 mm x 4.60 mm, 5 µm | 60% Methanol / 40% Water | 1.5 | 210 nm | Ambient | [7] |

| p-Chloroaniline (pCA) | Luna CN, 150 mm x 3 mm, 3 µm | 55% Methanol / 45% Water with NaCl and 0.02% Formic Acid | - | 238 nm | - | [4] |

| p-Chloroaniline (CAL) | XBridge C18, 40°C | 32% Acetonitrile / 68% 0.05 M Phosphate Buffer (pH 3.0) with 0.2% TEA | 2.0 | 239 nm | 40 |

Experimental Workflow: HPLC Analysis

Caption: HPLC analysis workflow for haloanilines.

Detailed Protocol: Isocratic HPLC Method for 4-Chloroaniline

This protocol is adapted from established methods for aniline separation.[3]

1. Materials and Reagents

-

4-Chloroaniline standard (analytical grade)

-

Acetonitrile (HPLC grade)

-

Sodium phosphate monobasic (analytical grade)

-

Water (HPLC grade or ultrapure)

-

Sodium Hydroxide (for pH adjustment)

-

Sample solvent: 50/50 Acetonitrile/Water

2. Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Prepare a 0.02 M sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in HPLC-grade water. Adjust the pH to 7.0 using sodium hydroxide. Filter through a 0.45 µm filter.

-

Mobile Phase B (Organic): Acetonitrile.

-

Working Mobile Phase: Pre-mix Mobile Phase A and B in a 60:40 (v/v) ratio. Degas the solution before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-chloroaniline standard and dissolve it in 10 mL of the sample solvent.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with the sample solvent.

3. HPLC Instrument Setup

-

Column: HALO C18, 4.6 x 50 mm, or equivalent.

-

Mobile Phase: 60/40 0.02 M Sodium Phosphate (pH 7.0) / Acetonitrile.

-

Flow Rate: 2.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 1.0 µL.

-

Detector: UV at 254 nm.

-

Run Time: Sufficient to allow for elution of the analyte (e.g., 5-10 minutes).

4. Analysis Procedure

-

Equilibrate the HPLC system with the working mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, starting from the lowest concentration.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared and filtered samples.

-

Determine the concentration of 4-chloroaniline in the samples by comparing their peak areas to the calibration curve.

5. Method Validation For use in regulated environments, the method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[7][9][10]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Application Note: Structural Characterization of Haloanilines

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of haloaniline isomers and related impurities.[11] ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, while advanced techniques like COSY and HMBC can establish connectivity. The chemical shifts and coupling patterns are highly sensitive to the electronic effects and positions of the halogen and amino groups on the aromatic ring.

1. Principle of Analysis

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region (typically 6.5-7.5 ppm) is particularly informative for distinguishing isomers based on splitting patterns (e.g., doublets, triplets) and coupling constants.

-

¹³C NMR: Shows the number of non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of attached groups. The carbon atom directly bonded to the halogen (C-X) and the amino group (C-N) have characteristic chemical shifts.

2. Instrumentation

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Standard 5 mm NMR tubes.

3. Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is crucial. Chloroform-d (CDCl₃) is widely used for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative for less soluble compounds.[12][13] The residual solvent peak must be identified (e.g., ~7.26 ppm for CDCl₃).[14]

-

Sample Preparation: Typically, 5-10 mg of the haloaniline sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent directly in an NMR tube.

-

Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal standard, with its signal set to 0.00 ppm. Modern spectrometers can also lock onto the deuterium signal of the solvent for referencing.[14]

Quantitative Data Summary: NMR Chemical Shifts

The following table presents typical ¹H and ¹³C NMR chemical shift (δ) values for various chloroanilines in CDCl₃.

| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| Aniline | ¹H NMR | 3.68 (s, 2H, NH₂), 6.77 (d, 2H), 6.89 (t, 1H), 7.28 (t, 2H) | [15] |

| ¹³C NMR | 115.24, 118.76, 129.43, 146.59 | [15] | |

| 2-Chloroaniline | ¹H NMR | 3.92 (s, 2H, NH₂), 6.67-7.22 (m, 4H, ArH) | [16] |

| ¹³C NMR | 116.1, 119.1, 127.8, 129.2, 119.5, 143.1 | [17] | |

| 3-Chloroaniline | ¹³C NMR | 113.6, 115.1, 118.9, 130.3, 134.9, 147.9 (in DMSO-d₆) | [18] |

| 4-Chloroaniline | ¹H NMR | 3.68 (s, 2H, NH₂), 6.63 (d, J=8.4 Hz, 2H), 7.12 (d, J=8.5 Hz, 2H) | [15] |

| ¹³C NMR | 116.25, 123.16, 129.13, 144.95 | [15] |

Experimental Workflow: NMR Analysis

Caption: NMR analysis workflow for haloanilines.

Detailed Protocol: ¹H NMR of a Haloaniline Sample

This protocol describes the general procedure for acquiring a standard ¹H NMR spectrum.

1. Materials and Reagents

-

Haloaniline sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)

-

Internal standard (optional, e.g., TMS)

-

NMR tube (5 mm, clean and dry)

-

Pasteur pipette

2. Sample Preparation

-

Weigh approximately 5-10 mg of the haloaniline sample.

-

Transfer the solid into a clean, dry NMR tube.

-

Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ to the NMR tube.

-

If using an internal standard, add a very small amount of TMS.

-

Cap the NMR tube and gently invert it several times (or vortex briefly) to ensure the sample is completely dissolved.

3. NMR Spectrometer Setup and Acquisition

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer.

-

Lock: The instrument software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Tune and Match: The probe is tuned to the appropriate frequencies for ¹H and ²H.

-

Shim: The magnetic field homogeneity is optimized (shimming) to achieve sharp, symmetrical peaks. This can be done automatically or manually.

-

Acquire Spectrum:

-

Load a standard ¹H acquisition parameter set.

-

Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample).

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

-

Initiate the acquisition.

-

4. Data Processing

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

5. Spectral Interpretation

-

Analyze the chemical shifts, integration values, and splitting patterns (multiplicity and coupling constants) to assign the peaks to the specific protons in the haloaniline structure and confirm its identity. Advanced 2D experiments (e.g., COSY) can be run to confirm proton-proton connectivities if the 1D spectrum is complex.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. hplc.eu [hplc.eu]

- 4. scirp.org [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. epa.gov [epa.gov]

- 7. scispace.com [scispace.com]

- 8. agilent.com [agilent.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR Solvents | Amp [optimizing-aav-safety.com]

- 13. researchgate.net [researchgate.net]

- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 15. rsc.org [rsc.org]

- 16. 2-Chloroaniline(95-51-2) 1H NMR [m.chemicalbook.com]

- 17. 2-Chloroaniline(95-51-2) 13C NMR [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

Application Notes and Protocols for the Laboratory-Scale Preparation of Dihalogenated Anilines

Introduction

Dihalogenated anilines are a critical class of chemical intermediates widely utilized in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. Their utility stems from the presence of two halogen atoms on the aromatic ring, which provide specific steric and electronic properties and serve as versatile handles for further chemical transformations, such as cross-coupling reactions. The regioselective introduction of two halogen atoms onto the highly activated aniline ring, however, presents a significant synthetic challenge, often leading to mixtures of mono-, di-, and tri-halogenated products.

This document provides detailed protocols and comparative data for the laboratory-scale synthesis of various dichlorinated, dibrominated, and diiodinated anilines. The methods described employ strategies such as the use of protecting groups and specific halogenating agents to achieve controlled di-substitution.

General Principles of Aniline Halogenation

The synthesis of dihalogenated anilines is typically achieved through electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating group, strongly directing incoming electrophiles (halogen species) to the ortho and para positions. This high reactivity can make it difficult to stop the reaction at the di-substituted stage, with the formation of 2,4,6-trihalogenated anilines being a common outcome, especially with bromine and chlorine.[1][2][3]

To achieve selective dihalogenation, several strategies are employed:

-

Protecting Group Strategy : The reactivity of the amino group can be attenuated by converting it into an amide (e.g., an acetanilide).[2] The bulky amide group sterically hinders the ortho positions and its reduced electron-donating capacity allows for more controlled halogenation. The protecting group is subsequently removed by hydrolysis to yield the desired halogenated aniline.

-

Use of Precursors with Blocking Groups : Syntheses can start from precursors where a desired position is blocked by a group that can be removed later. A common example is the use of sulfanilic acid, where the sulfonic acid group directs bromination or chlorination to the ortho positions relative to the amino group, and is subsequently removed by hydrolysis.[4]

-

Control of Reaction Conditions : Careful control of stoichiometry, temperature, and the choice of halogenating agent and solvent system can favor the formation of the desired dihalogenated product. Milder halogenating agents like N-chlorosuccinimide (NCS) or specific iodine reagents can provide better selectivity.[5][6]

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of specific dihalogenated anilines. Quantitative data from various reported methods are summarized in tables for easy comparison.

Dichlorination of Anilines

Dichlorinated anilines, such as 2,4-dichloroaniline and 2,6-dichloroaniline, are common building blocks. The synthesis of 2,6-dichloroaniline often involves a desulfonation strategy, while 2,4-dichloroaniline can be prepared via reduction of a dichlorinated nitrobenzene precursor.[4][7] Another approach uses N-chlorosuccinimide (NCS) as the chlorinating agent.[6][8]

Table 1: Summary of Dichlorination Methods

| Target Compound | Starting Material | Reagents & Conditions | Yield (%) | Reference |

| 2,6-Dichloroaniline | 3,5-Dichlorosulfanilamide | 70% H₂SO₄, boil for 2 hours, then steam distillation. | High (not specified) | [4] |

| 2,4-Dichloroaniline | m-Dichlorobenzene | 1. Nitration (HNO₃/H₂SO₄); 2. Reduction (H₂, Metal catalyst, MeOH). | High (not specified) | [7] |

| 2,4-Dichloroaniline | p-Chloronitrobenzene | 1. Reduction to hydroxylamine (aq. NH₄Cl); 2. Reduction/Chlorination (HCl). | High (not specified) | [9] |

| Methyl 2,4-dichloro-phenyl carbamate | Methyl carbanilate | N-Chlorosuccinimide (2 equiv), MeCN, reflux 18h. | 48% | [6] |

| 2,4,6-Trichloroaniline* | Aniline | N-Chlorosuccinimide (3.3 equiv), MeCN, reflux 18h. | 88% | [8] |

Note: While the primary goal is di-substitution, this efficient tri-chlorination method is included for completeness as di-chlorinated species are intermediates.

Protocol 1: Synthesis of 2,6-Dichloroaniline via Desulfonation [4]

This method is based on the procedure reported in Organic Syntheses. It involves the preparation of 3,5-dichlorosulfanilamide followed by hydrolytic removal of the sulfonyl group.

-

Step A: 3,5-Dichlorosulfanilamide Preparation

-

In a 2-L flask, dissolve 50 g of sulfanilamide in 500 ml of water and add approximately 50 ml of concentrated hydrochloric acid to get a clear solution.

-

Add the remainder of a 500-ml portion of concentrated HCl. Warm the solution to 45°C.

-

Add 65 g of 30% hydrogen peroxide and stir rapidly. A vigorous reaction occurs, and the temperature rises. Maintain the temperature between 60-70°C by cooling if necessary.

-

After the initial reaction subsides, continue stirring for 1-2 hours.

-

Cool the mixture in an ice bath. The product, 3,5-dichlorosulfanilamide, will precipitate.

-

Collect the solid by filtration, wash with cold water, and air dry. The yield is typically 65-71%.

-

-

Step B: 2,6-Dichloroaniline Preparation

-

In a 500-ml flask, add the crude 3,5-dichlorosulfanilamide from Step A to 200-250 ml of 70% sulfuric acid.

-

Heat the mixture to a gentle boil for 2 hours using an oil bath set at 165–195°C.

-

After cooling, pour the dark mixture into 1 L of water in a 2-L round-bottomed flask.

-

Perform steam distillation on the mixture. The 2,6-dichloroaniline will co-distill with the water.

-

Collect the distillate until it is no longer cloudy. The product may solidify in the condenser, which may require gentle heating.

-

The collected solid is crude 2,6-dichloroaniline. It can be purified by recrystallization from 70% ethanol. The purified product appears as colorless needles.

-

Dibromination of Anilines

Direct bromination of aniline with bromine water typically yields 2,4,6-tribromoaniline quantitatively.[3] To obtain a di-substituted product like 2,6-dibromoaniline, the same sulfanilic acid intermediate strategy used for dichlorination is effective.[4]

Table 2: Summary of Dibromination Methods

| Target Compound | Starting Material | Reagents & Conditions | Yield (%) | Reference |

| 2,6-Dibromoaniline | 3,5-Dibromosulfanilamide | 70% H₂SO₄, boil, then steam distillation. | 66–79% | [4] |

| 2,6-Dibromo-4-nitroaniline | 4-Nitroaniline | NaBr/NaBrO₃ (2:1 ratio) in aqueous acidic medium, ambient temp. | High (not specified) | [10][11] |

| 4-Bromo-2-nitroaniline | 2-Nitroaniline | NaBr, Na₂S₂O₈, cat. CuSO₄·5H₂O in CH₃CN/H₂O. | 36% | [12] |

| Dihalogenated Anilines | Anilines | Electrochemical method, potential-controlled. | up to 89% | [13] |

Protocol 2: Synthesis of 2,6-Dibromoaniline [4]

This procedure is analogous to the synthesis of 2,6-dichloroaniline and is also adapted from Organic Syntheses.

-

Step A: 3,5-Dibromosulfanilamide Preparation

-

Dissolve sulfanilic acid in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath and slowly add liquid bromine with constant stirring.

-

Continue stirring until the reaction is complete. The product, 3,5-dibromosulfanilic acid, will precipitate.

-

The corresponding amide can be prepared through standard procedures if required, though desulfonation can often proceed from the acid salt.

-

-

Step B: 2,6-Dibromoaniline Preparation

-

Place the crude 3,5-dibromosulfanilamide (or the corresponding acid) in a flask with 70% sulfuric acid.

-

Heat the mixture in an oil bath to 160-170°C and maintain this temperature for about 1 hour.

-

Allow the bath to cool to 105–110°C.

-

At this temperature, steam distill the product.

-

Collect the solid 2,6-dibromoaniline from the distillate. The crude product melts at 84-86°C.

-

Purify the product by recrystallization from 70% ethanol to obtain colorless needles with a melting point of 87–88°C. The recovery from recrystallization is typically 85-90%.

-

Diiodination of Anilines

The iodination of anilines can be achieved using various iodine-based reagents. Potassium dichloroiodate (KICl₂) has been shown to be an effective reagent for the preparation of di- and tri-iodoanilines.[5] The reaction's outcome is dependent on the stoichiometry of the reagent and reaction conditions.

Table 3: Summary of Diiodination Methods

| Target Compound | Starting Material | Reagents & Conditions | Yield (%) | Reference |

| 2,4-Diiodoaniline | Aniline | Potassium dichloroiodate (KICl₂) in HCl solution. | High (not specified) | [5][14] |

| 4,6-Diiodo-2,3-dimethylaniline | 2,3-Dimethylaniline | Sodium dichloroiodate (NaICl₂) in acidic medium (pH 1-2), room temp. | 19% | [15] |

| Methyl 4-amino-2,6-diiodobenzoate | Methyl 4-aminobenzoate | Sodium dichloroiodate (NaICl₂) in basic medium (KOH). | Not specified | [15] |

Protocol 3: Synthesis of 2,4-Diiodoaniline [5]

This method describes a chemoselective iodination of aniline using potassium dichloroiodate.

-

Principle : Aniline reacts with potassium dichloroiodate in an acidic medium. The in situ generated iodine monochloride (ICl) acts as the electrophile. By controlling the stoichiometry, di-iodination can be favored.

-

Materials :

-

Aniline

-

Potassium dichloroiodate (KICl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium sulfite (for workup)

-

Suitable organic solvent for extraction (e.g., diethyl ether)

-

Standard laboratory glassware

-

-

Procedure :

-

Prepare a solution of aniline in concentrated hydrochloric acid in a reaction flask, cooled in an ice bath.

-

Slowly add a solution of potassium dichloroiodate to the aniline hydrochloride solution with vigorous stirring. The molar ratio of aniline to KICl₂ should be carefully controlled to favor di-substitution (approximately 1:2).

-

Maintain the temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

Quench the reaction by adding a saturated solution of sodium sulfite to destroy any unreacted iodine species.

-

Neutralize the reaction mixture carefully with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extract the aqueous layer multiple times with an organic solvent like diethyl ether.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2,4-diiodoaniline by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Conclusion

The laboratory-scale preparation of dihalogenated anilines requires careful consideration of the high reactivity of the aniline ring. The protocols and strategies outlined in this document—namely, the use of blocking/directing groups like the sulfonic acid moiety and the control of reagents and reaction conditions—provide reliable pathways to access these valuable synthetic intermediates. The choice of method will depend on the desired regioisomer, the available starting materials, and the required scale of the synthesis. For all procedures, appropriate safety precautions should be taken, as anilines and halogenating agents are often toxic and corrosive.

References

- 1. brainly.com [brainly.com]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene [inis.iaea.org]

- 6. tandfonline.com [tandfonline.com]

- 7. CN103508902A - Preparation method of 2, 4-dichloroaniline - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Derivatization of 3-Chloro-2-fluoro-4-iodoaniline for the Synthesis of Novel Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated anilines are pivotal building blocks in the synthesis of a wide array of functional organic materials and pharmaceutical compounds.[1] The strategic placement of different halogen atoms on the aniline core allows for selective functionalization, enabling the construction of complex molecular architectures.[1] 3-Chloro-2-fluoro-4-iodoaniline is a particularly interesting scaffold due to the distinct reactivity of its three halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine and carbon-fluorine bonds.[1] This differential reactivity allows for regioselective derivatization at the C-4 position, making it a valuable precursor for the synthesis of novel materials for applications in organic electronics and medicinal chemistry.

These application notes provide an overview of the derivatization of this compound via Suzuki and Sonogashira cross-coupling reactions and offer detailed protocols for these transformations.

Key Applications

Derivatives of substituted anilines are integral to various fields:

-

Pharmaceuticals: They serve as crucial intermediates in the synthesis of a range of therapeutic agents, including antibiotics, analgesics, and antihistamines.[1][2]

-

Agrochemicals: Many modern herbicides and fungicides are derived from functionalized anilines.[1][2]

-

Organic Electronics: The tailored electronic properties of aniline derivatives make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

-

Dyes and Pigments: Aniline derivatives have a long history in the synthesis of vibrant and stable colorants.[1]

Derivatization Strategies

The primary strategy for the derivatization of this compound involves the selective functionalization of the carbon-iodine bond through palladium-catalyzed cross-coupling reactions. This approach leaves the chloro and fluoro substituents intact for potential subsequent modifications.

Suzuki-Miyaura Coupling